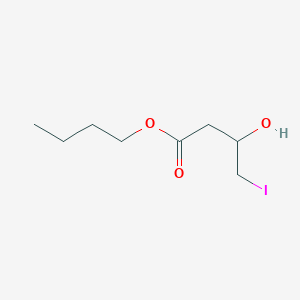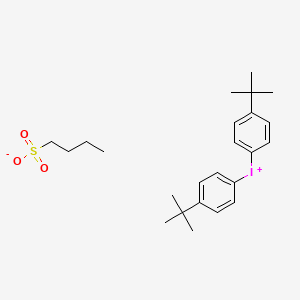![molecular formula C17H25NSSi B14218907 3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole CAS No. 827021-66-9](/img/structure/B14218907.png)
3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated indole derivative.
Attachment of the Silane Group: The silane group can be introduced through a hydrosilylation reaction, where a silane compound reacts with an alkene or alkyne in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects . The sulfanyl and silane groups may also contribute to the compound’s activity by modulating its chemical properties and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter with various physiological functions.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole is unique due to the presence of both a silane and a sulfanyl group attached to the indole ring.
Propriétés
Numéro CAS |
827021-66-9 |
|---|---|
Formule moléculaire |
C17H25NSSi |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
3-[3-(1-methylsilinan-1-yl)propylsulfanyl]-1H-indole |
InChI |
InChI=1S/C17H25NSSi/c1-20(11-5-2-6-12-20)13-7-10-19-17-14-18-16-9-4-3-8-15(16)17/h3-4,8-9,14,18H,2,5-7,10-13H2,1H3 |
Clé InChI |
JEVILDUSEQFADM-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCCC1)CCCSC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
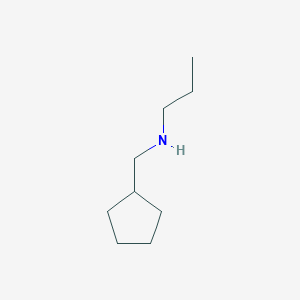
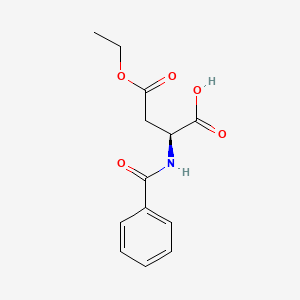
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)
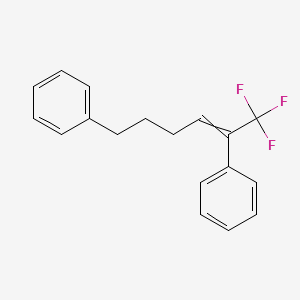
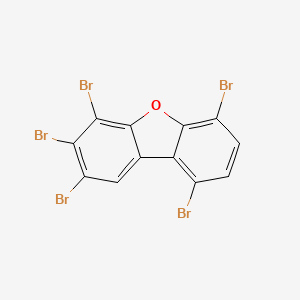
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
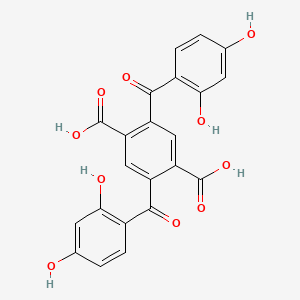
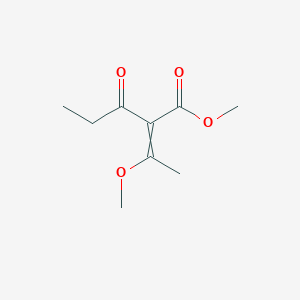
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)
